2-Tridecanol

CAS No.: 67989-40-6

Cat. No.: VC13351957

Molecular Formula: C13H28O

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67989-40-6 |

|---|---|

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | tridecan-2-ol |

| Standard InChI | InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | HKOLRKVMHVYNGG-UHFFFAOYSA-N |

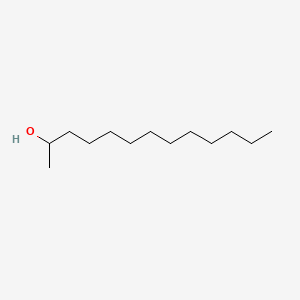

| SMILES | CCCCCCCCCCCC(C)O |

| Canonical SMILES | CCCCCCCCCCCC(C)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Tridecanol belongs to the family of long-chain fatty alcohols, distinguished by its hydroxyl group positioned on the second carbon atom. This structural feature confers distinct reactivity patterns compared to its primary alcohol counterparts. The compound's molecular formula (C₁₃H₂₈O) and spatial arrangement contribute to its physical properties, including a melting point of 29–30°C and a boiling point of 156–157°C at 11 mmHg . Its logP value of 4.29 indicates high lipophilicity, a critical factor in biological membrane interactions .

Table 1: Key Physicochemical Properties of 2-Tridecanol

| Property | Value |

|---|---|

| Molecular Weight | 200.36 g/mol |

| Density (25°C) | 0.831 g/cm³ |

| Boiling Point | 156–157°C (11 mmHg) |

| Melting Point | 29–30°C |

| Refractive Index | 1.442 |

| Vapor Pressure (25°C) | 0.00219 mmHg |

| LogP | 4.29 |

Reactivity and Stability

-

Esterification: Reacts with carboxylic acids to produce esters

Its stability profile shows compatibility with high-temperature processes, as evidenced by its use in catalytic hydrogenation reactions at 180–240°C . The flash point of 102.3°C indicates moderate flammability, requiring standard alcohol safety precautions during handling.

Synthesis and Production Methods

Industrial-Scale Synthesis

The 2013 Chinese patent CN103420843A details a catalytic hydrogenation method using isotridecyl alcohol as a precursor . This two-stage process employs copper-nickel catalysts under hydrogen pressure (3–10 MPa) and elevated temperatures (120–250°C), achieving conversion efficiencies exceeding 85%:

Stage 1:

-

Reactor charged with isotridecyl alcohol and Cu/Ni catalyst

-

Ammonia and hydrogen introduced under nitrogen atmosphere

-

Reaction maintained at 120–250°C for 5–15 hours

Stage 2:

-

Temperature reduced to 50–100°C

-

Continuous hydrogen flushing to remove ammonia byproducts

-

Final reaction at 180–240°C for 1–10 hours

This method demonstrates scalability advantages, with catalyst recovery rates >95% through simple filtration .

Laboratory Synthesis

Reductive methods dominate laboratory-scale production:

-

Ketone Reduction: Tridecan-2-one reduced using NaBH₄ in THF (yield: 78–82%)

-

Aldehyde Hydrogenation: Tridecanal hydrogenated over Pd/C (5% w/w) at 50 psi H₂

Comparative studies show the aldehyde route achieves higher purity (99.5% by GC) but requires specialized pressure equipment .

| Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 18.2 ± 1.3 | 125 |

| Escherichia coli | 15.8 ± 0.9 | 250 |

| Candida albicans | 12.4 ± 0.7 | 500 |

The compound's amphipathic nature enables penetration into lipid bilayers, causing ion leakage and metabolic disruption .

Neuropsychopharmacological Effects

In Swiss mouse models, C. polycephalum extract containing 2-tridecanol reduced immobility times in behavioral assays:

Forced Swim Test:

-

Control: 180 ± 12 s immobility

-

200 mg/kg extract: 92 ± 8 s (p < 0.001)

Tail Suspension Test:

-

Control: 210 ± 15 s immobility

-

200 mg/kg extract: 105 ± 10 s (p < 0.001)

Mechanistic studies suggest 2-tridecanol enhances monoaminergic neurotransmission and reduces oxidative stress markers (MDA levels decreased by 42% at 200 mg/kg) .

Industrial Applications

Surfactant Production

2-Tridecanol's amphiphilicity makes it ideal for non-ionic surfactants. Ethoxylated derivatives (e.g., C₁₃H₂₇O(CH₂CH₂O)ₙH) show superior emulsification properties compared to C12–C14 analogues:

Table 3: Surfactant Performance Metrics

| Parameter | 2-Tridecanol Derivative | C12–C14 Derivative |

|---|---|---|

| HLB Value | 14.2 | 13.5 |

| Critical Micelle Conc. | 0.015 mM | 0.022 mM |

| Foam Stability (min) | 28 | 19 |

Polymer Additives

As a plasticizer in PVC formulations, 2-tridecanol improves flexibility (elastic modulus reduction: 35%) while maintaining thermal stability up to 180°C .

Ecological and Environmental Considerations

The compound's environmental persistence (estimated half-life: 60 days in soil) necessitates careful waste management. Biodegradation studies show Pseudomonas spp. metabolize 2-tridecanol via β-oxidation pathways, complete mineralization occurring within 28 days under aerobic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume